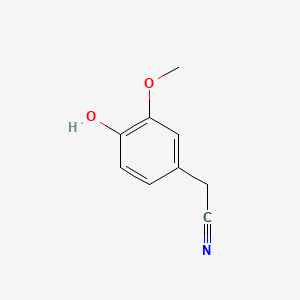
4-Hydroxy-3-methoxyphenylacetonitrile
Cat. No. B1293680
Key on ui cas rn:
4468-59-1
M. Wt: 163.17 g/mol
InChI Key: SDVYWMWQCJEYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03983151
Procedure details


160.8 g of N-methylvanillylamine and 54 g of sodium cyanide are suspended in 1 liter of dimethylsulphoxide and dissolved by heating to 125°C. At this temperature, a solution of 100 ml of glacial acetic acid in 200 ml of water is added and the mixture is stirred for a further 2 hours under nitrogen at 125°C. It then cooled to 80°C and the dimethylsulphoxide is distilled off in a water-pump vacuum. 900 ml of water are added to the residue which is extracted with 350 ml of chloroform. The chloroform phase is extracted by shaking with water and dried with sodium sulphate. On distilling off the chloroform in vacuo, an oil is obtained, which is cooled and seeded. The crystals formed melt at 53°-54°C (boiling point0.1 :140°-144°C). The yield is 143 g (94% of theory).





Identifiers


|
REACTION_CXSMILES
|
CN[CH2:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.[C-:13]#[N:14].[Na+].C(O)(=O)C>CS(C)=O.O>[OH:10][C:9]1[CH:11]=[CH:12][C:4]([CH2:3][C:13]#[N:14])=[CH:5][C:6]=1[O:7][CH3:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCC1=CC(OC)=C(O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
54 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for a further 2 hours under nitrogen at 125°C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It then cooled to 80°C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the dimethylsulphoxide is distilled off in a water-pump vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
900 ml of water are added to the residue which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with 350 ml of chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The chloroform phase is extracted
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by shaking with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
On distilling off the chloroform in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an oil is obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
which is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
melt at 53°-54°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(boiling point0.1 :140°-144°C)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=C(C=C1)CC#N)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
